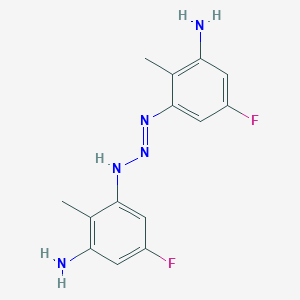
N,N'-Bis(3-amino-5-fluoro-2-methyl)azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(3-amino-5-fluoro-2-methyl)azide is a synthetic organic compound characterized by the presence of multiple functional groups, including amino, fluoro, and triazenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-Bis(3-amino-5-fluoro-2-methyl)azide typically involves multi-step organic reactions. One common approach is the diazotization of 3-amino-5-fluoro-2-methylaniline followed by coupling with 3-amino-5-fluoro-2-methylaniline under controlled conditions. The reaction conditions often include acidic or basic environments, specific temperatures, and the use of catalysts to facilitate the formation of the triazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including reagent concentrations, temperature, and reaction time, is crucial to achieve high efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N'-Bis(3-amino-5-fluoro-2-methyl)azide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The triazenyl group can be reduced to form corresponding amines.
Substitution: The fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N,N'-Bis(3-amino-5-fluoro-2-methyl)azide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N,N'-Bis(3-amino-5-fluoro-2-methyl)azide involves its interaction with specific molecular targets. The triazenyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of biological processes. The fluoro groups enhance the compound’s stability and reactivity, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzoic acid: Another compound with halogen substitution, used in various chemical reactions.
Ammonium thiocyanate: Known for its applications in chemical synthesis and industrial processes.
Uniqueness
N,N'-Bis(3-amino-5-fluoro-2-methyl)azide is unique due to its combination of amino, fluoro, and triazenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H15F2N5 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
3-N-[(3-amino-5-fluoro-2-methylphenyl)diazenyl]-5-fluoro-2-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H15F2N5/c1-7-11(17)3-9(15)5-13(7)19-21-20-14-6-10(16)4-12(18)8(14)2/h3-6H,17-18H2,1-2H3,(H,19,20) |
Clé InChI |
IBORULKPZQOCNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1NN=NC2=CC(=CC(=C2C)N)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















